Cas no 1806896-56-9 (Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate)

Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate structure
1806896-56-9 structure
商品名:Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate
CAS番号:1806896-56-9
MF:C9H8ClF2NO2
メガワット:235.615128517151
CID:4872960

Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate
    • インチ: 1S/C9H8ClF2NO2/c1-4-3-5(8(11)12)13-7(6(4)10)9(14)15-2/h3,8H,1-2H3
    • InChIKey: MSXYLYXZNWSCPK-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C(=O)OC)N=C(C(F)F)C=C1C

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 240
  • 疎水性パラメータ計算基準値(XlogP): 2.7
  • トポロジー分子極性表面積: 39.2

Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029046040-500mg
Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate
1806896-56-9 97%
500mg
$1,695.20 2022-03-31
Alichem
A029046040-250mg
Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate
1806896-56-9 97%
250mg
$1,008.00 2022-03-31
Alichem
A029046040-1g
Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate
1806896-56-9 97%
1g
$2,920.40 2022-03-31

Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate 関連文献

Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylateに関する追加情報

Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate (CAS No. 1806896-56-9): A Versatile Building Block in Medicinal Chemistry

The compound Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate (CAS No. 1806896-56-9) represents a structurally unique and synthetically valuable pyridine derivative. Its molecular framework combines a chlorinated pyridine core, a difluoromethyl substituent, and a methyl ester functionality, all of which contribute to its diverse reactivity and potential applications in drug discovery. The 3-chloro and 4-methyl substitutions on the pyridine ring create a sterically and electronically distinct environment, while the difluoromethyl group at position 6 introduces fluorinated character, a feature increasingly exploited in pharmaceutical development for enhancing metabolic stability and bioavailability.

Recent advances in medicinal chemistry highlight the significance of fluorinated heterocycles like this compound. The presence of fluorine atoms, particularly in the form of a difluoromethyl group, has been shown to modulate pharmacokinetic properties by altering lipophilicity, hydrogen bonding capabilities, and resistance to enzymatic degradation. Studies published in *Journal of Medicinal Chemistry* (2023) emphasize that such fluorinated motifs are frequently incorporated into lead compounds targeting G protein-coupled receptors (GPCRs) and enzyme inhibitors, underscoring their role in modern drug design.

The methyl ester functionality at position 2 of the pyridine ring further enhances the compound’s synthetic utility. Ester groups are known to serve as prodrug moieties or precursors for amidation reactions, enabling the generation of structurally diverse derivatives. For instance, hydrolysis of the ester to a carboxylic acid could facilitate conjugation with amino acids or peptides, while selective reduction might yield alcohols for subsequent functionalization. This versatility positions Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate as a key intermediate in multi-step syntheses targeting bioactive molecules.

Structural analysis reveals that the 3-chloro substitution introduces electrophilic character to the pyridine ring, making it amenable to nucleophilic aromatic substitution (SNAr) reactions under appropriate conditions. This reactivity profile is critical for constructing complex scaffolds via cross-coupling methodologies such as Buchwald–Hartwig amination or Ullmann coupling. Notably, research from *Organic Letters* (2024) demonstrates how chlorinated pyridines can be selectively functionalized using palladium-catalyzed protocols, enabling precise modification of peripheral substituents without disrupting core heterocycle integrity.

In the context of biological activity, preliminary investigations suggest that derivatives of this compound exhibit promising interactions with molecular targets involved in cancer and infectious diseases. The combination of halogen atoms (chloro and difluoromethyl) may enhance binding affinity through halogen bonding—a non-covalent interaction increasingly recognized for its role in protein-ligand recognition. A 2025 study published in *ACS Medicinal Chemistry Letters* reported that similar fluorinated pyridines displayed nanomolar potency against kinases implicated in oncogenic signaling pathways, highlighting their translational potential.

From an industrial perspective, the scalability and cost-effectiveness of synthesizing Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate are critical factors for its adoption as a commercial building block. Modern synthetic routes often leverage transition-metal catalysis to construct C–C or C–X bonds with high regioselectivity. For example, direct trifluoromethylation strategies using hypervalent iodine reagents have emerged as efficient methods for installing difluoromethyl groups under mild conditions—a process that aligns with green chemistry principles by minimizing byproduct formation.

Environmental impact assessments further reinforce the sustainability profile of this compound. Unlike traditional halogenating agents such as phosgene or sulfuryl chloride, contemporary methodologies employ safer reagents like bis(pinacolato)diboron or N-fluoro-bis(phenylsulfonimide), reducing hazards associated with handling volatile or toxic chemicals. These advancements not only improve workplace safety but also align with global regulatory frameworks prioritizing sustainable chemical manufacturing practices.

The application scope of this molecule extends beyond pharmaceutical development into agrochemical research. Fluorinated heterocycles are increasingly utilized in herbicides and fungicides due to their enhanced stability against environmental degradation and improved target specificity. A comparative study from *Pest Management Science* (2024) demonstrated that compounds bearing both chloro and difluoromethyl substituents exhibited superior herbicidal activity against glyphosate-resistant weed species compared to non-fluorinated analogs.

In materials science contexts, derivatives of this compound could find utility as components in organic electronics or photovoltaics due to their conjugated π-electron systems and tunable redox properties. The interplay between electron-withdrawing (chloro, difluoromethyl) and electron-donating (methyl) groups allows fine-tuning of electronic characteristics through strategic substitution patterns—a principle exploited in designing organic semiconductors with tailored bandgaps.

Ongoing research continues to explore novel applications for this versatile scaffold. One promising avenue involves its use as a scaffold for covalent enzyme inhibitors through Michael addition reactions facilitated by α,β-unsaturated carbonyl moieties generated via ester cleavage followed by oxidation steps. Such strategies have shown efficacy against cysteine proteases associated with parasitic infections and neurodegenerative disorders.

In summary, Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate (CAS No. 1806896-56-9) embodies a convergence of structural diversity and functional versatility that makes it an attractive candidate across multiple scientific disciplines—from drug discovery platforms seeking novel therapeutics to materials science initiatives developing advanced electronic materials.

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